![molecular formula C18H17N3 B12519599 3-Methyl-1-(4-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-59-6](/img/structure/B12519599.png)
3-Methyl-1-(4-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(4-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazole ring fused to a quinoline ring, with methyl and methylphenyl substituents enhancing its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves multicomponent reactions. One common method is the reaction of aniline, aromatic aldehydes, and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one using L-proline as an organocatalyst . This method is advantageous due to its simplicity, high yield, and broad scope of aromatic aldehydes.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Methyl-1-(4-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydro form to a fully aromatic system.
Reduction: Reduction reactions can modify the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fully aromatic pyrazoloquinolines, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
科学研究应用
3-Methyl-1-(4-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: The compound’s unique properties make it useful in materials science and catalysis.
作用机制
The mechanism of action of 3-Methyl-1-(4-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar core structure but differ in their substituents and biological activities.
4-Hydroxy-2-quinolones: These compounds have a quinoline ring with a hydroxy group, exhibiting different chemical and biological properties.
Uniqueness
3-Methyl-1-(4-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substituents, which enhance its chemical stability and biological activity
属性
CAS 编号 |
654650-59-6 |
|---|---|
分子式 |
C18H17N3 |
分子量 |
275.3 g/mol |
IUPAC 名称 |
3-methyl-1-(4-methylphenyl)-4,5-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C18H17N3/c1-12-7-9-14(10-8-12)21-18-15-5-3-4-6-17(15)19-11-16(18)13(2)20-21/h3-10,19H,11H2,1-2H3 |
InChI 键 |
NWCRDLOTSMRBBX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C3=C(CNC4=CC=CC=C43)C(=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



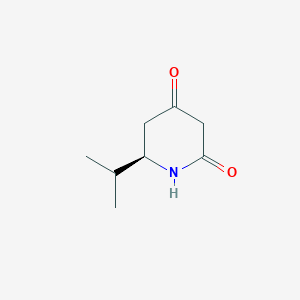
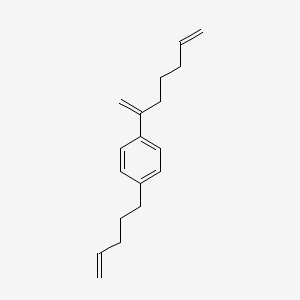
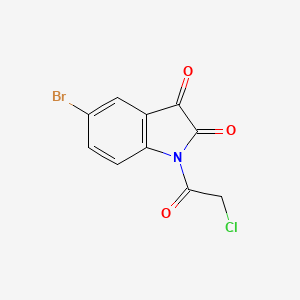
![5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B12519556.png)
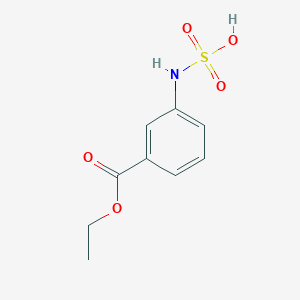
![N-(2-{5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-(4-methylphenyl)acetamide](/img/structure/B12519565.png)
![N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine](/img/structure/B12519570.png)
![N-Formyl-L-alanyl-N-[(2S)-6-amino-1-oxohexan-2-yl]-L-phenylalaninamide](/img/structure/B12519571.png)
![3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12519573.png)
![Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12519577.png)
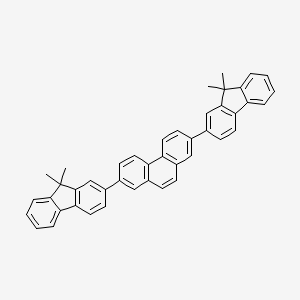
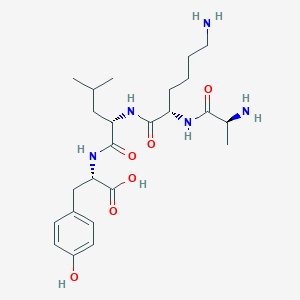
![2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-3-methylpyridine](/img/structure/B12519601.png)
